1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Its structure features:
- 1-position: A 2-(benzylamino)-2-oxoethyl substituent, introducing both amide and benzyl functionalities.
- 3-position: An N-phenyl carboxamide group, enhancing hydrogen-bonding capacity.
- 7-position: A methyl group, which may influence lipophilicity and metabolic stability.
- 4-position: A keto group, critical for π-stacking interactions in biological targets.
Synthetic routes likely involve Gould–Jacobs cyclization, N-alkylation, and carboxamide coupling, akin to methods described for related compounds .
Properties
IUPAC Name |
1-[2-(benzylamino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17-12-13-20-23(31)21(25(32)28-19-10-6-3-7-11-19)15-29(24(20)27-17)16-22(30)26-14-18-8-4-2-5-9-18/h2-13,15H,14,16H2,1H3,(H,26,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRIIXRYQUONCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a naphthyridine derivative with a benzylamine derivative under controlled conditions. The reaction may require catalysts such as palladium or nickel and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(benzylamino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
- 1-Substituent: The target compound’s benzylamino-oxoethyl group provides a unique balance of polarity and bulk compared to simpler alkyl (e.g., ethyl) or halogenated benzyl groups. This may affect receptor binding kinetics .
- 3-Carboxamide : The N-phenyl group contrasts with N-aryl halides (e.g., 4-chlorophenyl in 5a4) or trifluoromethylbenzyl groups, altering electronic and steric profiles .
- 7-Substituent: Methyl vs. halogens (Cl, F) or hydrogen impacts electron density and steric hindrance. Halogens in quinolones (e.g., ) enhance DNA gyrase inhibition but may increase toxicity .
Physicochemical Properties
Q & A
Q. What are the key considerations for optimizing the synthesis yield of this compound?
To optimize synthesis yield, focus on reaction conditions such as temperature control, solvent selection (e.g., DMF or DMSO for polar intermediates), and catalyst use. For example, sonochemical methods (ultrasound-assisted synthesis) reduce reaction times and improve yields by enhancing mixing and energy transfer . Multi-step protocols often require sequential protection/deprotection of functional groups (e.g., benzylamino and carboxamide moieties), with intermediates purified via column chromatography or recrystallization . Monitoring reactions with TLC (solvent system: CHCl₃/MeOH 4:1) ensures stepwise completion .
Q. How can researchers characterize the purity and structural integrity of the compound?
Use a combination of analytical techniques:
- NMR spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.7 ppm, NH signals at δ 9.1–9.8 ppm) and carbon backbone .
- IR spectroscopy : Identify key functional groups (amide C=O at ~1650 cm⁻¹, keto C=O at ~1685 cm⁻¹) .
- Mass spectrometry : Verify molecular weight (e.g., m/z 423 for Cl-substituted analogs) and fragmentation patterns .
- HPLC : Assess purity (>95% recommended for biological assays) with reverse-phase C18 columns .
Q. What solvents and conditions are suitable for solubility testing in biological assays?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in assay buffers. Note discrepancies: Some studies report solubility in acetonitrile , while others emphasize DMSO . Pre-saturate buffers and confirm solubility via dynamic light scattering (DLS) to avoid aggregation .
Advanced Research Questions
Q. How do structural modifications at the benzylamino or phenyl groups influence bioactivity?
Structure-Activity Relationship (SAR) studies reveal:
- Benzylamino substitution : Electron-withdrawing groups (e.g., -Cl, -F) enhance enzyme inhibition (e.g., kinase targets) by increasing electrophilicity at the carboxamide moiety .
- Phenyl group modifications : Bulky substituents (e.g., 4-methylbenzoyl) improve lipophilicity and blood-brain barrier penetration but may reduce aqueous solubility .
- Naphthyridine core fluorination : Fluorine at position 6 increases metabolic stability (see analogs in ).
Q. How can researchers resolve contradictions in reported solubility data?
Reconcile discrepancies by:
- Standardizing protocols : Use the same solvent purity grade (HPLC-grade) and temperature (25°C) for all tests.
- Comparing analogs : Derivatives with methyl or methoxy groups (e.g., 7-methyl in vs. 6-fluoro in ) exhibit varying solubility due to crystallinity differences.
- Computational modeling : Predict logP values using tools like Schrödinger’s QikProp to correlate experimental and theoretical data .
Q. What in silico strategies predict ADMET properties for this compound?
- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability (e.g., topological polar surface area <90 Ų for oral absorption) and cytochrome P450 interactions .
- Toxicity screening : Apply ProTox-II to predict hepatotoxicity (e.g., structural alerts for quinone-like moieties) .
- Docking studies : AutoDock Vina or Glide can model interactions with targets like topoisomerase II (see for oxadiazolyl derivatives). Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. How to validate molecular docking predictions with experimental assays?
- Enzyme inhibition assays : Measure IC₅₀ values using fluorescence-based kits (e.g., ATPase assays for kinase targets) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd) to confirm docking-predicted interactions .
- X-ray crystallography : Co-crystallize the compound with its target (e.g., bacterial DNA gyrase) to resolve binding modes at <2.0 Å resolution .
Q. What experimental approaches elucidate the mechanism of enzyme inhibition?
- Kinetic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Cellular assays : Monitor downstream effects (e.g., apoptosis via flow cytometry) in cancer cell lines (e.g., MCF-7) .
- Mutagenesis : Engineer target enzymes (e.g., point mutations in ATP-binding pockets) to identify critical residues for inhibition .
Q. Methodological Notes
- Synthesis : Prioritize stepwise coupling reactions to avoid side products (e.g., amide bond formation using EDC/HOBt) .
- Characterization : Always cross-validate NMR and MS data with computational predictions (e.g., ACD/Labs NMR predictor) .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity assays) and triplicate measurements to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
